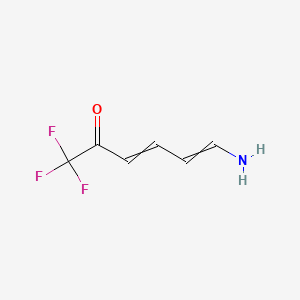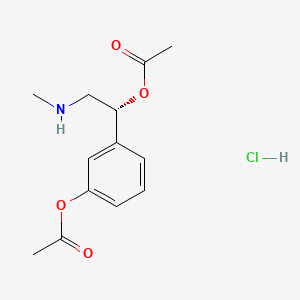
O3,O-Diacetylphenylephrine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O3,O-Diacetylphenylephrine hydrochloride is a chemical compound that belongs to the class of phenylephrine derivatives. Phenylephrine is a well-known alpha-1 adrenergic receptor agonist used primarily as a decongestant, vasopressor, and mydriatic agent. The diacetylation of phenylephrine enhances its chemical properties, making it a compound of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O3,O-Diacetylphenylephrine hydrochloride typically involves the acetylation of phenylephrine. The process begins with phenylephrine, which undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups on the phenylephrine molecule.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
O3,O-Diacetylphenylephrine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent phenylephrine form.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of phenylephrine.
Substitution: Formation of various substituted phenylephrine derivatives.
Aplicaciones Científicas De Investigación
O3,O-Diacetylphenylephrine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its effects on alpha-1 adrenergic receptors and its potential use in receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including its use as a decongestant and vasopressor.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of O3,O-Diacetylphenylephrine hydrochloride involves its interaction with alpha-1 adrenergic receptors. Upon binding to these receptors, the compound induces vasoconstriction, leading to increased blood pressure and reduced nasal congestion. The molecular targets include the alpha-1 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade.
Comparación Con Compuestos Similares
Similar Compounds
Phenylephrine: The parent compound, used widely as a decongestant and vasopressor.
Methoxamine: Another alpha-1 adrenergic agonist with similar vasoconstrictive properties.
Ephedrine: A compound with both alpha and beta adrenergic activity, used as a decongestant and bronchodilator.
Uniqueness
O3,O-Diacetylphenylephrine hydrochloride is unique due to its diacetylation, which enhances its chemical stability and potentially alters its pharmacokinetic properties compared to phenylephrine. This modification can lead to differences in its duration of action and potency, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C13H18ClNO4 |
|---|---|
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
[3-[(1R)-1-acetyloxy-2-(methylamino)ethyl]phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C13H17NO4.ClH/c1-9(15)17-12-6-4-5-11(7-12)13(8-14-3)18-10(2)16;/h4-7,13-14H,8H2,1-3H3;1H/t13-;/m0./s1 |
Clave InChI |
JSMUTRORLWWTKB-ZOWNYOTGSA-N |
SMILES isomérico |
CC(=O)OC1=CC=CC(=C1)[C@H](CNC)OC(=O)C.Cl |
SMILES canónico |
CC(=O)OC1=CC=CC(=C1)C(CNC)OC(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)
![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)
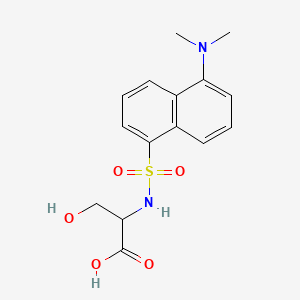
![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
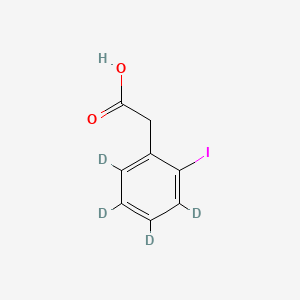
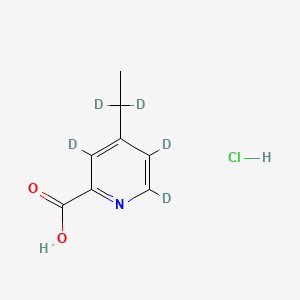
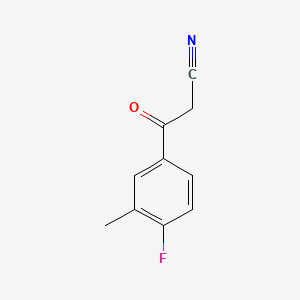
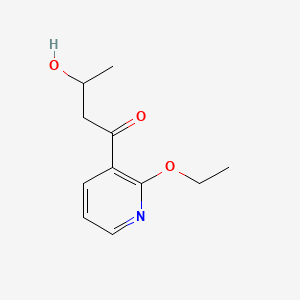
![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
![(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol](/img/structure/B13836716.png)
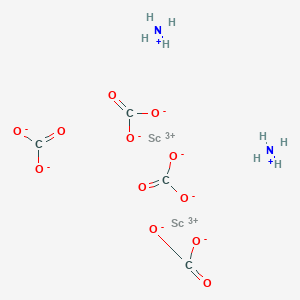

![3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13836735.png)
